

Spectroscopic Profile of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from structurally similar molecules. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Chemical Structure and Overview

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate possesses a pyrrolidinone core, a common scaffold in medicinal chemistry. The accurate interpretation of its spectroscopic data is crucial for its synthesis, purification, and characterization.

Molecular Formula: $C_7H_{11}NO_3$ [\[1\]](#)

Molecular Weight: 157.17 g/mol [\[1\]](#)

Below is a diagram illustrating the chemical structure of **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**, with key functional groups highlighted.

Caption: Chemical structure and functional groups.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.75	s	3H	O-CH ₃ (Ester)
~3.50	t	1H	CH (Position 3)
~3.30	t	2H	CH ₂ (Position 5)
~2.90	s	3H	N-CH ₃
~2.30	m	2H	CH ₂ (Position 4)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~172	C=O (Ester)
~170	C=O (Lactam)
~52	O-CH ₃
~48	CH (Position 3)
~45	CH ₂ (Position 5)
~29	N-CH ₃
~25	CH ₂ (Position 4)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1680	Strong	C=O stretch (lactam)
~1200	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

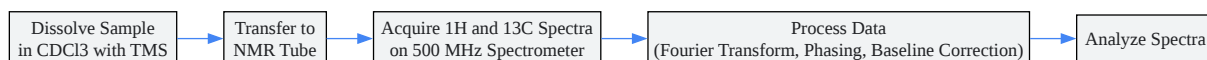
m/z	Interpretation
157	[M] ⁺ (Molecular ion)
126	[M - OCH ₃] ⁺
98	[M - COOCH ₃] ⁺
70	[C ₄ H ₈ N] ⁺
57	[C ₃ H ₅ N] ⁺

Experimental Protocols

The following are standard methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.



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Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm^{-1} .



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Caption: IR spectroscopy experimental workflow.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an Electron Ionization (EI) mass spectrometer. The sample, dissolved in a suitable volatile solvent like methanol or dichloromethane, would be introduced into the ion source. The mass spectrum would be recorded over a mass-to-charge ratio (m/z) range of 50-500.



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Caption: Mass spectrometry experimental workflow.

This guide provides a foundational set of predicted spectroscopic data and standard experimental protocols for **Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate**. Researchers can use this information to aid in the synthesis, identification, and purification of this compound. It is recommended to confirm these predictions with experimental data once it becomes available.

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References

- 1. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | CID 12646144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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